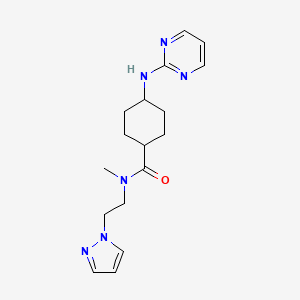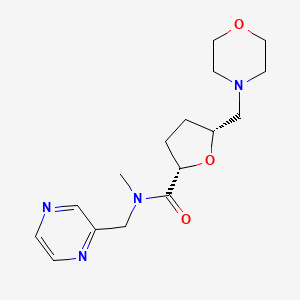![molecular formula C18H23N3O2 B7346565 (3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one](/img/structure/B7346565.png)
(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the early 1980s and has since been used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system.
Mécanisme D'action
The GABA-A receptor is a chloride ion channel that is activated by the neurotransmitter GABA. Benzodiazepines enhance the effects of GABA by binding to a specific site on the receptor, which increases the opening of the chloride ion channel and hyperpolarizes the neuron. (3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 binds to the same site on the receptor as benzodiazepines but does not activate the chloride ion channel. Instead, it blocks the effects of benzodiazepines and reverses their sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects
This compound 15-4513 has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to block the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines in rats and mice. It has also been shown to reverse the amnesic effects of benzodiazepines in rats and monkeys. In vitro studies have shown that this compound 15-4513 can inhibit the binding of benzodiazepines to the GABA-A receptor and can block the effects of benzodiazepines on the chloride ion channel.
Avantages Et Limitations Des Expériences En Laboratoire
(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 has several advantages for lab experiments. It is a potent and selective antagonist of the benzodiazepine site on the GABA-A receptor, which makes it a useful tool for investigating the mechanism of action of benzodiazepines. It is also relatively stable and can be stored for long periods of time without degradation.
However, there are also some limitations to the use of this compound 15-4513 in lab experiments. It has a relatively short half-life in vivo, which means that it must be administered frequently to maintain its effects. It can also have off-target effects on other receptors and ion channels, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on (3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 and its effects on the central nervous system. One area of interest is the role of the GABA-A receptor in the development and progression of neurological disorders such as epilepsy, anxiety, and depression. Another area of interest is the development of new benzodiazepine receptor antagonists that are more selective and have fewer off-target effects than this compound 15-4513. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound 15-4513, including its metabolism, distribution, and elimination from the body.
Méthodes De Synthèse
The synthesis of (3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 involves several steps, including the reaction of 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid with ethylamine to form the corresponding amide. This is followed by the reaction of the amide with 1,4-dibromobutane to form the desired diazepane ring. The final step involves the protection of the amino group with a Boc group and the reaction of the resulting compound with formaldehyde and paraformaldehyde to form the oxazole ring.
Applications De Recherche Scientifique
(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 has been widely used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system. It is a potent and selective antagonist of the benzodiazepine site on the GABA-A receptor, which is responsible for the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.
Propriétés
IUPAC Name |
(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-15-17(22)19-10-7-11-21(15)12-16-13(2)20-18(23-16)14-8-5-4-6-9-14/h4-6,8-9,15H,3,7,10-12H2,1-2H3,(H,19,22)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVIKJOVFIRMPE-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1CC2=C(N=C(O2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1CC2=C(N=C(O2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R)-N-[4-(difluoromethyl)phenyl]-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidine-1-carboxamide](/img/structure/B7346508.png)
![(2R,3R)-N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7346514.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7346517.png)
![(3R)-3-ethyl-4-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1,4-diazepan-2-one](/img/structure/B7346526.png)
![(3R)-4-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7346533.png)
![N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7346537.png)
![2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7346540.png)
![2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7346548.png)
![(3R)-4-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7346555.png)
![N-(3,4-dichlorophenyl)-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7346558.png)
![(3S)-4-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7346564.png)
![2-[[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7346575.png)